![molecular formula C9H9N3 B1273919 1-Allyl-1H-benzo[d][1,2,3]triazole CAS No. 52298-91-6](/img/structure/B1273919.png)

1-Allyl-1H-benzo[d][1,2,3]triazole

Overview

Description

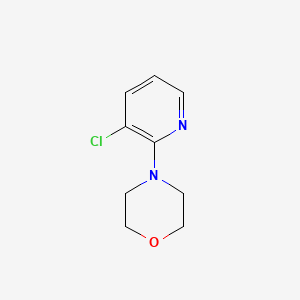

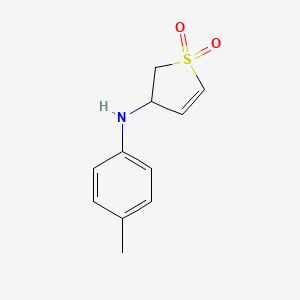

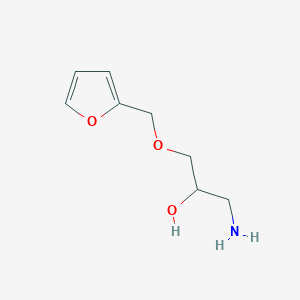

1-Allyl-1H-benzo[d][1,2,3]triazole is a molecule that contains a total of 22 bonds. There are 13 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Triazole . It contains 9 Hydrogen atoms, 9 Carbon atoms, and 3 Nitrogen atoms .

Molecular Structure Analysis

The 1-Allyl-1H-benzo[d][1,2,3]triazole molecule is planar and aromatic, like all triazoles . It contains a five-membered ring and a six-membered ring .Physical And Chemical Properties Analysis

Triazoles, including 1-Allyl-1H-benzo[d][1,2,3]triazole, are highly soluble in water . In aqueous solution, they tautomerize to their 2H-isomer with a 1H/2H ratio of approximately 1:2 .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including 1-Allyl-1H-benzo[d][1,2,3]triazole, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-Triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They exhibit high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Polymer Chemistry

1,2,3-Triazoles are used in polymer chemistry due to their high chemical stability and strong dipole moment . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to form a variety of non-covalent bonds with enzymes and receptors . This unique structure facilitates the formation of these bonds, making them useful in this field .

Bioconjugation

1,2,3-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is due to their ability to form a variety of non-covalent bonds with enzymes and receptors .

Chemical Biology

In chemical biology, 1,2,3-triazoles are used due to their ability to mimic an E or a Z amide bond . This makes them structurally resembling to the amide bond, which is useful in this field .

Fluorescent Imaging

1,2,3-Triazoles are used in fluorescent imaging . Their unique structure and properties make them useful in this field .

Materials Science

1,2,3-Triazoles have found applications in materials science . Their high chemical stability and strong dipole moment make them useful in this field .

These are just a few of the many applications of 1-Allyl-1H-benzo[d][1,2,3]triazole in scientific research. Each of these fields benefits from the unique properties of this compound .

Safety and Hazards

Mechanism of Action

Target of Action

1-Allyl-1H-benzo[d][1,2,3]triazole (ATB) is a five-membered heterocyclic aromatic organic compound. As a member of the class of triazole-based compounds, ATB is used in various scientific experiments and research projects

Mode of Action

This allows them to interact with biomolecular targets and improve solubility .

Pharmacokinetics

The pharmacokinetic properties of ATB include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log Kp (skin permeation) of -5.84 cm/s, indicating its ability to permeate the skin . Its lipophilicity, as indicated by its Log Po/w (iLOGP), is 1.97 , which can influence its distribution within the body.

properties

IUPAC Name |

1-prop-2-enylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWKYXJUXZLUDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394445 | |

| Record name | 1-Allylbenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-1H-benzo[d][1,2,3]triazole | |

CAS RN |

52298-91-6 | |

| Record name | 1-Allylbenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Propynyloxy)phenyl]-1-ethanone](/img/structure/B1273840.png)

![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)